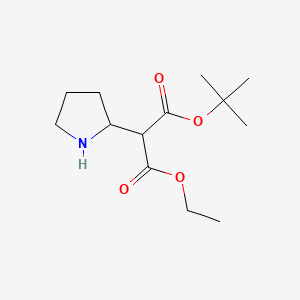

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

Description

Properties

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPZQLQJCSZUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate, a key intermediate in the synthesis of pharmacologically active compounds. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates available information and provides expert insights based on analogous structures and established chemical principles. We will delve into its physicochemical properties, propose a detailed synthetic protocol, and discuss its significant role in drug development, particularly as a precursor to the anti-migraine agent Eletriptan.

Introduction

This compound (CAS No. 118758-56-8) is a chiral substituted malonic ester featuring a pyrrolidine ring. Its unique structural combination of a bulky tert-butyl ester, a reactive ethyl ester, and a functionalized pyrrolidine moiety makes it a valuable building block in medicinal chemistry. The differential reactivity of the two ester groups allows for selective transformations, a crucial aspect in the multi-step synthesis of complex molecules. This guide aims to provide a detailed understanding of this compound for researchers engaged in organic synthesis and pharmaceutical development.

Physicochemical and Spectroscopic Characteristics

Direct experimental data for this compound is limited. The following properties are based on information from chemical suppliers and predictions derived from structurally related compounds.[1]

Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 118758-56-8 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow oil or liquid. | Analogy with similar malonate esters. |

| Boiling Point | Not available. Predicted to be >250 °C at 760 mmHg. | Analogy with similar molecular weight malonates. |

| Density | Not available. Predicted to be ~1.05 g/cm³. | Analogy with similar structures. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the analysis of related compounds such as tert-butyl ethyl malonate and N-protected pyrrolidine derivatives. These serve as a guide for characterization.

The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups, as well as complex multiplets for the pyrrolidine ring and the malonate backbone.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.5 - 3.8 | Multiplet | 1H | Pyrrolidine C2-H |

| ~2.8 - 3.2 | Multiplet | 2H | Pyrrolidine C5-H₂ |

| ~1.5 - 2.2 | Multiplet | 4H | Pyrrolidine C3, C4-H₂ |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~1.0 (variable) | Broad Singlet | 1H | NH |

The carbon NMR spectrum will be characterized by signals for the two distinct ester carbonyls and the carbons of the tert-butyl, ethyl, and pyrrolidine groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | C =O (Ethyl ester) |

| ~168-170 | C =O (tert-Butyl ester) |

| ~81 | -C (CH₃)₃ |

| ~61 | -OCH₂ CH₃ |

| ~55-60 | Pyrrolidine C 2 |

| ~45-50 | Pyrrolidine C 5 |

| ~28 | -C(CH₃ )₃ |

| ~25-35 | Pyrrolidine C 3, C 4 |

| ~14 | -OCH₂CH₃ |

The IR spectrum is expected to be dominated by strong carbonyl stretching frequencies from the two ester groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 (broad) | N-H Stretch |

| ~2850-2980 | C-H Stretch (Aliphatic) |

| ~1730-1750 | C=O Stretch (Ethyl ester) |

| ~1715-1735 | C=O Stretch (tert-Butyl ester) |

| ~1150-1250 | C-O Stretch (Ester) |

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺.

| m/z | Ion |

| 258.17 | [M+H]⁺ |

Synthesis and Reaction Mechanism

This compound is typically synthesized via the alkylation of a malonate enolate with a suitable pyrrolidine electrophile. A common and effective strategy involves the use of an N-protected 2-(halomethyl)pyrrolidine to ensure regioselectivity and prevent N-alkylation side reactions. The Boc (tert-butyloxycarbonyl) group is a suitable protecting group for this purpose.

Proposed Synthetic Pathway

Sources

The Strategic Utility of 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for a nuanced exploration of chemical space. This foundational scaffold is present in a multitude of FDA-approved drugs. The strategic incorporation of substituents onto this ring system is a key tactic in the development of novel therapeutics. Within this context, 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate (CAS Number: 118758-56-8) emerges as a highly valuable, albeit specialized, chiral building block. Its unique arrangement of a pyrrolidine ring directly attached to a malonic ester with differentiated protecting groups offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, its inherent reactivity, and its potential applications in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Structural Advantages

The utility of this compound as a synthetic intermediate is rooted in its distinct structural features. The molecule possesses a chiral center at the C2 position of the pyrrolidine ring, making it an ideal starting material for the stereocontrolled synthesis of drug candidates. The malonate moiety provides a handle for further carbon-carbon bond formation, while the pyrrolidine nitrogen can be readily functionalized.

| Property | Value | Source |

| CAS Number | 118758-56-8 | |

| Molecular Formula | C13H23NO4 | |

| Molecular Weight | 257.33 g/mol |

The key strategic advantage of this molecule lies in the differential reactivity of its two ester groups. The tert-butyl ester can be selectively cleaved under acidic conditions, while the ethyl ester is more robust and typically requires basic or enzymatic hydrolysis. This orthogonality is a powerful tool for medicinal chemists, allowing for sequential and site-selective modifications of the molecule.

Asymmetric Synthesis: A Proposed Pathway

Part 1: Asymmetric Synthesis of N-Boc-2-(iodomethyl)pyrrolidine

The chirality of the final product is established in this initial phase. The use of (S)-prolinol as a readily available chiral starting material is a common and effective strategy.

Caption: Proposed synthetic workflow for N-Boc-2-(iodomethyl)pyrrolidine.

Experimental Protocol:

-

N-Protection of (S)-Prolinol: To a solution of (S)-prolinol in dichloromethane (DCM), add triethylamine (Et3N) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The resulting N-Boc-(S)-prolinol is then purified by column chromatography.

-

Tosylation of the Hydroxyl Group: The purified N-Boc-(S)-prolinol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred overnight. The resulting tosylate is then isolated and purified.

-

Iodination: The N-Boc-(S)-prolinol tosylate is dissolved in acetone, and sodium iodide (NaI) is added. The mixture is heated at reflux until the reaction is complete. This Finkelstein reaction yields N-Boc-2-(iodomethyl)pyrrolidine.

Part 2: Malonic Ester Synthesis

The second stage of the synthesis utilizes the prepared chiral electrophile in a classic malonic ester synthesis.

Caption: Proposed malonic ester synthesis workflow.

Experimental Protocol:

-

Enolate Formation: To a solution of 1-tert-butyl 3-ethyl malonate in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Alkylation: The previously synthesized N-Boc-2-(iodomethyl)pyrrolidine, dissolved in THF, is added dropwise to the enolate solution. The reaction is allowed to warm to room temperature and stirred until completion. This SN2 reaction forms the desired C-C bond.

-

N-Boc Deprotection: The resulting N-Boc protected product is dissolved in DCM and treated with trifluoroacetic acid (TFA) at 0 °C. The reaction is monitored until the Boc group is completely removed. The final product, this compound, is then isolated and purified.

Reactivity and Synthetic Utility

The synthetic potential of this compound is significant, primarily due to the orthogonal ester protecting groups and the presence of a secondary amine.

Caption: Reactivity pathways of the target molecule.

-

Selective Deprotection: As previously mentioned, the tert-butyl ester can be removed with acids like TFA, leaving the ethyl ester intact. Conversely, the ethyl ester can be saponified with a base like lithium hydroxide, preserving the tert-butyl ester. This allows for the selective unmasking of a carboxylic acid at either position of the malonate.

-

Decarboxylation: Following selective hydrolysis of one of the ester groups, the resulting malonic acid derivative can be decarboxylated, typically by heating, to yield a chiral pyrrolidinyl mono-substituted acetic acid derivative. This is a common strategy for introducing a chiral acetate or propionate unit.

-

N-Functionalization: The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily alkylated, acylated, or used in reductive amination reactions to introduce further diversity into the molecule.

Applications in Drug Development: A Gateway to Novel Scaffolds

While specific examples of drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are found in numerous bioactive compounds. This building block is ideally suited for the synthesis of inhibitors for various enzyme classes, such as proteases and kinases, where the pyrrolidine ring can occupy a specific binding pocket and the malonate-derived side chain can be elaborated to interact with other regions of the active site.

For instance, chiral pyrrolidine cores are central to the activity of neuronal nitric oxide synthase (nNOS) inhibitors, which are being investigated for the treatment of neurodegenerative diseases. The synthesis of such inhibitors often involves the elaboration of a chiral pyrrolidine scaffold.[1][2] The title compound provides a versatile starting point for the synthesis of analogues of these and other important therapeutic agents.

The ability to selectively functionalize the malonate moiety allows for the introduction of a wide range of pharmacophoric groups. For example, after selective deprotection and decarboxylation, the remaining ester could be converted to an amide, hydroxamic acid, or other functional group known to interact with specific enzyme targets.

Conclusion

This compound is a sophisticated chiral building block with significant potential in medicinal chemistry and drug discovery. Its key attributes—an inherent chirality, a versatile malonate handle, and orthogonal ester protecting groups—provide a powerful platform for the efficient and stereocontrolled synthesis of complex, biologically active molecules. While its direct application in reported drug syntheses is not yet widespread, the principles of its design and the reactivity it offers align perfectly with the current demands of modern drug development for three-dimensional, readily diversifiable molecular scaffolds. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path for its preparation, opening the door for its broader application in the synthesis of next-generation therapeutics.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638. Available from: [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247623. Available from: [Link]

-

Shalygina, O., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(10), 4079. Available from: [Link]

- Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(1), 153-155.

-

Kim, H. J., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205661. Available from: [Link]

-

Li, H., et al. (2006). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. Organic Letters, 8(1), 93-95. Available from: [Link]

-

Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(18), 6277–6290. Available from: [Link]

-

Organic Syntheses (n.d.). Malonic acid, tert-butyl ethyl ester. Available from: [Link]

-

Chemistry LibreTexts (2025). 8.7: Alkylation of Enolate Ions. Available from: [Link]

Sources

"1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" molecular structure

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate: Synthesis, Stereochemistry, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a functionalized proline analogue, it incorporates both a versatile malonic ester moiety and a privileged pyrrolidine scaffold. This combination makes it a highly valuable building block for the synthesis of complex molecular architectures, particularly for drug discovery programs targeting proteases, peptidomimetics, and other enzyme systems. This technical guide provides a comprehensive overview of its molecular structure, a detailed, mechanistically justified synthetic protocol, an analysis of its critical stereochemical features, and a discussion of its potential applications in research and development. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes.

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its conformational rigidity, ability to participate in hydrogen bonding, and its role as a proline bioisostere, which can induce specific turns in peptide chains. The stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in modern drug development.[1]

This compound emerges as a particularly strategic synthetic intermediate. It combines the chiral pyrrolidine core with a differentially protected malonic ester. This "malonate" handle is a classic synthon in organic chemistry, enabling a wide array of subsequent chemical transformations, most notably carbon-carbon bond formation.[3] The presence of two distinct ester groups—a sterically hindered tert-butyl ester and a more labile ethyl ester—allows for selective deprotection and derivatization, offering chemists precise control over molecular elaboration. This guide elucidates the key technical aspects of this compound, providing a foundation for its practical application.

Physicochemical and Structural Properties

Molecular Structure

The molecule features a central carbon atom (C2 of the malonate) which is chiral, bonded to a hydrogen, an ethyl carboxylate group, a tert-butyl carboxylate group, and the C2 position of a pyrrolidine ring. The C2 of the pyrrolidine ring is also a stereocenter.

Caption: A plausible synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a representative, mechanistically sound pathway. Specific conditions may require optimization.

Step 3a: Activation of the Alcohol

-

To a stirred solution of N-Boc-2-(2-hydroxyethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used directly in the next step.

Causality: Mesylation converts the poorly reactive hydroxyl group into an excellent leaving group (mesylate), priming the molecule for nucleophilic substitution.

Step 3b: Malonate Alkylation

-

To a flame-dried, three-neck flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous tetrahydrofuran (THF) to remove the oil.

-

Add fresh anhydrous THF (0.3 M) and cool the suspension to 0 °C.

-

Add tert-butyl ethyl malonate (1.1 eq) dropwise to the NaH suspension. [4][5]Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Add a solution of the crude mesylate from Step 3a in anhydrous THF dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the N-Boc protected intermediate.

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the malonate, ensuring a high concentration of the nucleophilic enolate. THF is an ideal aprotic solvent that solvates the sodium cation.

Step 4: N-Boc Deprotection

-

Dissolve the purified N-Boc protected compound (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M) at room temperature.

-

Stir the solution for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution carefully.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Causality: Strong acids like TFA readily cleave the acid-labile tert-butyloxycarbonyl (Boc) group, liberating the secondary amine with the formation of gaseous isobutylene and carbon dioxide.

Stereochemical Considerations

The molecular structure of this compound possesses two stereogenic centers:

-

C2 of the Pyrrolidine Ring: This center's absolute configuration is typically inherited from the starting material (e.g., L-proline or D-proline). Using an enantiomerically pure starting material is the most common strategy for ensuring optical purity in the final product. [1]2. C2 of the Malonate Moiety: This new stereocenter is formed during the alkylation step. Since the reaction proceeds via an S_N2 attack of a planar enolate on the electrophile, the reaction is not inherently stereoselective at this position without a chiral auxiliary or catalyst. This results in the formation of a mixture of diastereomers.

The resulting product is therefore a mixture of (2'S, 2R)- and (2'S, 2S)-diastereomers (assuming an L-proline-derived starting material). These diastereomers may be separable by careful chromatography. For applications in drug development, controlling the stereochemistry at both centers is paramount, as different stereoisomers often exhibit vastly different pharmacological activities. Future synthetic efforts could involve asymmetric methodologies to control the formation of the second stereocenter.

Applications in Research and Drug Development

This compound is not an end-product but a versatile synthetic platform. Its value lies in the orthogonal reactivity of its functional groups.

-

Peptidomimetic and Scaffold Synthesis: The free secondary amine can be acylated or alkylated to build larger molecular scaffolds. The pyrrolidine ring mimics the backbone of proline, making it an excellent starting point for peptidomimetics or protease inhibitors. [6]* Selective Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) while the sterically hindered tert-butyl ester remains intact. The resulting carboxylic acid can then be coupled with amines (e.g., using HBTU or EDC coupling agents) to form amides. [7]* Decarboxylation Chemistries: Conversely, the tert-butyl ester can be selectively removed under strong acidic conditions. Subsequent heating can induce decarboxylation of the resulting malonic acid derivative, leading to a chiral γ-amino acid derivative, a valuable class of compounds in neuroscience research.

-

Combinatorial Chemistry: Due to its multiple points of diversification (the amine and two distinct esters), the molecule is an ideal scaffold for generating libraries of related compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

Based on available data for the target compound, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value, strategically designed chiral building block. Its synthesis, while requiring careful control of protecting group chemistry and reaction conditions, is achievable through established organic chemistry principles. The true power of this molecule lies in its synthetic versatility, offering multiple handles for selective chemical modification. For researchers in medicinal chemistry and drug discovery, it represents a potent starting point for the development of novel therapeutics built upon the privileged pyrrolidine scaffold.

References

-

Chemsrc. tert-Butyl ethyl malonate | CAS#:32864-38-3. [Link]

-

Six Chongqing Chemdad Co., Ltd. TERT-BUTYL ETHYL MALONATE. [Link]

-

NIST. tert-butyl ethyl malonate. [Link]

-

PubChem. Di-tert-butyl malonate. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

LookChem. Synthetic Approach of Ethyl tert-butyl malonate. [Link]

-

Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

-

ChemSynthesis. 1-tert-butyl 3-ethyl 2-(fluoromethyl)-2-(1-methyl-2-propenyl)malonate. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

ACS Publications. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

PubChem. Tert-butyl malonate. [Link]

-

Organic Chemistry Portal. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

NIH. Synthesis of a New Chiral Pyrrolidine. [Link]

-

NIH. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. TERT-BUTYL ETHYL MALONATE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 118758-56-8|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, highlighting the significance of developing versatile synthetic routes to its derivatives.[1] This document moves beyond a simple recitation of steps, offering a rationale for key experimental choices, mechanistic insights, and detailed protocols to ensure reproducibility and success in the laboratory.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule is strategically divided into two primary stages:

-

N-Boc Protected Intermediate Synthesis: This crucial step involves the coupling of two key precursors: N-Boc-pyrrolidine-2-carboxylic acid and tert-butyl ethyl malonate. The tert-butoxycarbonyl (Boc) protecting group is employed for its stability under various reaction conditions and its facile removal in the final step.[2]

-

Deprotection to Yield the Final Product: The final stage involves the selective removal of the N-Boc protecting group under acidic conditions to yield the desired this compound.

This strategic approach allows for the controlled construction of the target molecule, minimizing side reactions and facilitating purification.

Sources

Spectroscopic data of "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" (NMR, IR, MS)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous chemical structures to construct a reliable, predicted spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed rationale for the predicted spectral features.

Introduction

This compound is a chiral, non-commercially available organic compound of interest in synthetic chemistry and drug discovery. Its structure combines a pyrrolidine ring, a common motif in pharmaceuticals, with a malonate ester functionality, a versatile synthetic intermediate. The presence of two different ester groups (tert-butyl and ethyl) and a stereocenter at the 2-position of the pyrrolidine ring introduces complexity and specific spectroscopic signatures. Accurate spectroscopic characterization is paramount for confirming its synthesis and purity. This guide will provide a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 2. Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for generating fragments. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z = 272.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Conclusion

This guide has provided a detailed, predictive overview of the key spectroscopic features of this compound. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain a strong understanding of the expected spectroscopic signatures of this molecule. While this guide is based on theoretical predictions and data from analogous structures, it serves as a robust starting point for the characterization and identification of this and related compounds. It is always recommended to confirm these predictions with experimental data once the compound is synthesized and purified.

References

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

-

Spectroscopy of Amines. OpenStax Organic Chemistry. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. The Chemistry Blog. [Link]

-

How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? TutorChase. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters. [Link]

-

Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. American Chemical Society. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate: A Versatile Chiral Building Block in Modern Organic Synthesis

Abstract

The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its stereochemically defined substitution patterns are crucial for specific interactions with biological targets. This guide delves into the synthetic utility of a highly valuable, yet not extensively documented, chiral building block: 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate . We will explore its strategic importance, propose a robust synthetic pathway, and elucidate its potential applications in the synthesis of complex molecular architectures, particularly for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds

The overrepresentation of nitrogen-containing heterocycles in pharmaceuticals is a testament to their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Among these, the pyrrolidine ring, a five-membered saturated amine, is a privileged scaffold. Its non-planar structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition at enzyme active sites and receptors. The introduction of chirality, particularly at the C2 position, further enhances this three-dimensionality, making chiral pyrrolidines highly sought-after building blocks in asymmetric synthesis.[2][3]

This compound is a trifunctional molecule of significant synthetic potential. It combines:

-

A chiral pyrrolidine ring , providing a stereochemically defined scaffold.

-

A malonic ester moiety , a classic precursor for a wide range of functional group transformations.

-

Orthogonal ester protecting groups (tert-butyl and ethyl), which can be selectively deprotected under different conditions (acidic for tert-butyl, and base- or acid-catalyzed hydrolysis/transesterification for ethyl) to allow for regioselective derivatization.

This unique combination makes it a powerful intermediate for the synthesis of complex molecules with controlled stereochemistry.

Proposed Synthesis of this compound

While a specific, documented synthesis for this exact molecule is not prevalent in the literature, a plausible and efficient route can be designed based on well-established synthetic methodologies. The proposed synthesis involves two key stages: the formation of a suitable N-protected pyrrolidine precursor with a leaving group at the 2-position, followed by the alkylation of tert-butyl ethyl malonate.

Synthesis of the N-Boc-2-(chloromethyl)pyrrolidine Precursor

A common and effective strategy for introducing substituents at the C2 position of pyrrolidine is to start from a readily available chiral precursor, such as (S)- or (R)-prolinol. The hydroxyl group can be converted into a good leaving group, like a chloride, for subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of (S)-N-Boc-2-(chloromethyl)pyrrolidine

-

Protection of (S)-Prolinol:

-

To a solution of (S)-prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-prolinol.

-

-

Chlorination of (S)-N-Boc-Prolinol:

-

Dissolve the crude (S)-N-Boc-prolinol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-2-(chloromethyl)pyrrolidine.

-

Alkylation of tert-Butyl ethyl malonate

The next step is a classic malonic ester synthesis, where the enolate of tert-butyl ethyl malonate is alkylated with the prepared chiral electrophile.

Experimental Protocol: Synthesis of (S)-1-tert-Butyl 3-ethyl 2-(N-Boc-pyrrolidin-2-yl)malonate

-

Enolate Formation:

-

To a solution of tert-butyl ethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Alkylation:

-

Add a solution of (S)-N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in anhydrous THF to the enolate solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-1-tert-Butyl 3-ethyl 2-(N-Boc-pyrrolidin-2-yl)malonate.

-

Deprotection of the Pyrrolidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound.

Experimental Protocol: Synthesis of (S)-1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

-

Boc Deprotection:

-

Dissolve the purified (S)-1-tert-Butyl 3-ethyl 2-(N-Boc-pyrrolidin-2-yl)malonate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 4 hours.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the HCl salt.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, (S)-1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate .

-

Synthetic Workflow Diagram

Caption: Proposed synthetic route to (S)-1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate.

Core Reactivity and Synthetic Transformations

The synthetic utility of This compound stems from the diverse reactivity of its functional groups.

Selective Ester Cleavage

The presence of two different ester groups allows for selective deprotection and subsequent derivatization.

| Ester Group | Deprotection Conditions | Resulting Intermediate |

| tert-Butyl | Strong acid (e.g., TFA, HCl) | Mono-ethyl ester, mono-acid |

| Ethyl | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | Mono-tert-butyl ester, mono-acid |

This orthogonality is a powerful tool for controlling the synthetic outcome. For instance, selective cleavage of the tert-butyl ester followed by peptide coupling at the resulting carboxylic acid, and subsequent hydrolysis of the ethyl ester, would lead to a different product than if the steps were reversed.

Decarboxylation Reactions

Like other malonic esters, this compound can undergo decarboxylation upon heating, typically after hydrolysis of one of the ester groups. This provides a route to chiral 2-substituted pyrrolidine acetic acid derivatives, which are valuable in medicinal chemistry.

Derivatization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic site for a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Reaction Pathways Diagram

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Drug Discovery and Development

The true value of This compound lies in its application as a chiral building block for the synthesis of complex, biologically active molecules.

Synthesis of Constrained Amino Acids and Peptide Mimetics

The malonate moiety can be elaborated into an amino group, leading to the formation of novel, constrained diamino acids. These are valuable for creating peptidomimetics with enhanced stability and receptor affinity.

Elaboration into Novel Heterocyclic Scaffolds

The functional handles on this molecule allow for the construction of more complex fused or spirocyclic heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form bicyclic structures, which are of great interest in modern drug discovery for their three-dimensional character.

Use in Fragment-Based Drug Discovery

This compound can serve as a starting point in fragment-based drug discovery (FBDD). The pyrrolidine core can act as a fragment that binds to a biological target, and the malonate handle provides a versatile point for synthetic elaboration to improve potency and selectivity.

Conclusion

This compound represents a highly versatile and synthetically valuable chiral building block. While not extensively documented as a standalone compound, its synthesis is readily achievable through established methodologies. Its unique combination of a chiral pyrrolidine scaffold and an orthogonally protected malonate moiety provides a powerful platform for the asymmetric synthesis of complex molecules. For researchers and professionals in drug discovery and development, mastering the use of such intermediates is key to unlocking novel chemical space and developing the next generation of therapeutic agents.

References

-

Enamine Ltd. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from Enamine.[1]

- Mykhailiuk, P., et al. (2011-2014). Various publications on the synthesis of substituted pyrrolidines. Journal of Organic Chemistry, Tetrahedron Letters, European Journal of Organic Chemistry, Tetrahedron.

-

Stout, E. P., & Vanderwal, C. D. (2023). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC, NIH.[4]

-

Hanke, T., et al. (2020). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Various.[2]

-

Knowles, R. R., & Alexanian, E. J. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.[3]

- Organic Syntheses Procedure. (n.d.). Malonic acid, tert-butyl ethyl ester.

-

Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL MALONATE.[5]

-

Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.[6]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[7]

-

NIH Public Access. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.[8]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.[9]

-

BLDpharm. (n.d.). This compound.[10]

Sources

- 1. enamine.net [enamine.net]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. 118758-56-8|this compound|BLD Pharm [bldpharm.com]

Chiral Pyrrolidine Building Blocks: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone of modern medicinal chemistry and asymmetric catalysis.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance as a "privileged scaffold."[4] This guide provides an in-depth exploration of chiral pyrrolidine building blocks, intended for researchers, scientists, and professionals in drug development. We will traverse the landscape of stereoselective synthesis, delve into the mechanistic underpinnings of their catalytic prowess, and illuminate their transformative impact on the design of novel therapeutics. The narrative emphasizes the causality behind synthetic choices and catalytic designs, grounding theoretical concepts in field-proven applications.

The Significance of the Pyrrolidine Scaffold: A Privileged Motif in Chemical Biology

The pyrrolidine nucleus is a recurring motif in a multitude of biologically active molecules, from alkaloids like nicotine and cocaine to essential amino acids such as proline and hydroxyproline.[5] This structural unit is also a key component in numerous FDA-approved drugs, including treatments for viral infections, cancer, and neurological disorders.[2][3][5][6]

The power of the pyrrolidine scaffold lies in several key features:

-

Three-Dimensionality: As a saturated, non-planar ring, pyrrolidine offers a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This property, known as "pseudorotation," enables the molecule to adopt various low-energy conformations, which can be crucial for precise binding to biological targets.[7]

-

Chiral Integrity: The stereocenters on the pyrrolidine ring can be controlled with high fidelity, allowing for the synthesis of enantiomerically pure compounds. This is paramount in drug development, where different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[4]

-

Versatile Functionality: The pyrrolidine ring can be readily functionalized at multiple positions, providing a rich platform for derivatization and the fine-tuning of physicochemical and biological properties.

Pyrrolidines in Nature and Medicine

The pyrrolidine ring is a fundamental building block in nature, forming the core of many alkaloids and the essential amino acid proline.[5] This natural prevalence has inspired chemists to incorporate this scaffold into synthetic molecules, leading to the development of a wide range of pharmaceuticals.

| Compound Class | Examples | Significance |

| Natural Alkaloids | Nicotine, Hygrine, Cocaine | Exhibit a wide spectrum of biological activities.[5] |

| Amino Acids | (S)-Proline, (2S,4R)-4-Hydroxyproline | Essential components of proteins and powerful organocatalysts.[5] |

| Pharmaceuticals | Captopril, Vildagliptin, Anisomycin | Used to treat a variety of conditions including hypertension, diabetes, and infections.[5][6][8] |

Stereoselective Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous asymmetric synthetic strategies. These methods can be broadly categorized into two main approaches: those that utilize a pre-existing chiral source (the chiral pool) and those that create chirality through catalytic asymmetric reactions.

The Chiral Pool Approach: Leveraging Nature's Building Blocks

The most common starting materials for the synthesis of chiral pyrrolidines are the naturally abundant amino acids (S)-proline and (2S,4R)-4-hydroxyproline.[4][5] These readily available and inexpensive compounds provide a robust entry into a wide variety of functionalized pyrrolidines.

A cornerstone transformation in this approach is the reduction of proline to prolinol, which serves as a versatile intermediate for further elaboration.[5]

Experimental Protocol: Synthesis of (S)-Prolinol from (S)-Proline

Objective: To prepare the chiral building block (S)-prolinol via the reduction of (S)-proline.

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)[5]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Addition of Proline: (S)-Proline is added portion-wise to the stirred suspension at 0 °C. The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for 4-6 hours.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a 15% aqueous NaOH solution at 0 °C.

-

Workup: The resulting precipitate is filtered off and washed with THF. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

-

Purification: The crude product can be purified by distillation or chromatography to afford pure (S)-prolinol.

Asymmetric Catalysis: Creating Chirality on Demand

While the chiral pool approach is powerful, asymmetric catalysis offers greater flexibility and the ability to access a broader range of stereoisomers. Key catalytic methods for synthesizing chiral pyrrolidines include:

-

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is a highly effective method for constructing the pyrrolidine ring with excellent stereocontrol.[3] Chiral ligands, often in conjunction with metal catalysts like silver or copper, can induce high levels of enantioselectivity.[3]

-

Intramolecular C-H Amination: Recent advances have enabled the direct conversion of C-H bonds into C-N bonds, providing a highly atom-economical route to pyrrolidines.[2][9] Chiral catalysts, including those based on rhodium and iridium, have been developed to render these reactions enantioselective.[9]

-

Biocatalysis: Engineered enzymes, such as imine reductases and cytochrome P450s, are emerging as powerful tools for the asymmetric synthesis of chiral amines, including pyrrolidines.[2][3] These biocatalytic methods often proceed with exceptional selectivity and under mild, environmentally friendly conditions.[2]

Caption: Major synthetic routes to chiral pyrrolidines.

Chiral Pyrrolidines in Asymmetric Organocatalysis

The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of small organic molecules as catalysts. Chiral pyrrolidine derivatives, particularly (S)-proline and its analogs, are at the forefront of this field.[1] They are capable of promoting a wide range of chemical transformations with high enantioselectivity, often mimicking the function of complex enzymes.[1]

The Power of Enamine and Iminium Ion Catalysis

Chiral pyrrolidines function as organocatalysts primarily through two key activation modes: enamine and iminium ion catalysis.[10]

-

Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and delivers the chiral product.

-

Iminium Ion Catalysis: Here, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone system, making it more susceptible to attack by a nucleophile.

Caption: Enamine and Iminium ion catalytic cycles.

Proline-Catalyzed Aldol Reaction: A Case Study

The proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis. In this reaction, proline catalyzes the addition of a ketone to an aldehyde, forming a β-hydroxy ketone with high enantioselectivity.

The generally accepted mechanism involves the formation of an enamine from the ketone and proline. This enamine then attacks the aldehyde, and the resulting intermediate is hydrolyzed to give the product and regenerate the proline catalyst. The stereochemical outcome is controlled by a chair-like transition state involving a hydrogen bond between the carboxylic acid of proline and the aldehyde.

The Role of Chiral Pyrrolidines in Drug Discovery and Development

The unique structural and stereochemical features of the pyrrolidine ring make it an exceptionally valuable scaffold in the design of new drugs.[6][7] The introduction of a chiral pyrrolidine moiety can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.[7]

Structure-Activity Relationships (SAR) and Pharmacophore Modeling

The conformational flexibility of the pyrrolidine ring, governed by "pseudorotation," allows it to present its substituents in a variety of spatial arrangements.[7] This three-dimensional diversity is a powerful tool for optimizing interactions with biological targets. By strategically placing substituents on the pyrrolidine ring, medicinal chemists can fine-tune the molecule's shape and electronic properties to maximize binding affinity and biological activity.[7]

For instance, the stereochemistry of substituents on the pyrrolidine ring can have a profound effect on a drug's efficacy. The cis/trans relationship of substituents, as well as their absolute configuration (R or S), can lead to dramatic differences in biological response.[7]

Case Study: Vildagliptin

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes. A key structural feature of Vildagliptin is a chiral (S)-pyrrolidine-2-carbonitrile moiety. The synthesis of this crucial building block is often achieved from (S)-proline, highlighting the synergy between the chiral pool and modern drug development.[5] The specific stereochemistry of the pyrrolidine ring is essential for the drug's potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.

Future Perspectives and Conclusion

The field of chiral pyrrolidine chemistry continues to evolve, driven by the ongoing need for more efficient and selective synthetic methods and the demand for novel therapeutic agents. Future research will likely focus on:

-

Development of novel catalytic systems: The design of new, more active, and selective catalysts for the synthesis of complex pyrrolidine derivatives remains a key area of investigation.

-

Biocatalytic and chemoenzymatic approaches: The integration of biocatalysis with traditional organic synthesis will provide powerful new tools for the construction of chiral pyrrolidines.

-

Late-stage functionalization: Methods for the direct and selective modification of complex pyrrolidine-containing molecules will be crucial for accelerating drug discovery.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. ACS Publications. Available at: [Link]

-

Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications. Available at: [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. ACS Publications. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. Available at: [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. ACS Publications. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate in Pharmaceutical Synthesis: A Technical Guide

Foreword: The Pursuit of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in numerous FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties and to serve as a rigid, three-dimensional framework for orienting functional groups toward biological targets.[1][2] The stereochemistry at the C2 position is often crucial for biological activity, making the development of chiral 2-substituted pyrrolidine building blocks a paramount objective for process chemists and drug discovery scientists. This guide focuses on a particularly versatile, yet underexplored, building block: 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate . We will dissect its strategic importance, outline a robust synthetic approach, and demonstrate its application as a precursor to key pharmaceutical intermediates, particularly for antiviral agents like protease inhibitors.

The Architectural Logic: Why this compound?

The power of this molecule lies in its carefully designed trifunctionality, which allows for orthogonal chemical manipulations. Each component—the pyrrolidine ring, the tert-butyl ester, and the ethyl ester—serves a distinct and strategic purpose.

-

The Chiral Pyrrolidine Core: This provides the foundational stereochemical information and the basic nitrogen atom, which is a common feature for target engagement and modulating solubility.[]

-

The Malonate Functionality: The two ester groups on the same carbon create an acidic α-proton, facilitating its initial alkylation to form the C-C bond with the pyrrolidine ring. More importantly, this structure is a masked acetic acid unit.

-

Orthogonal Ester Protecting Groups: The use of a tert-butyl and an ethyl ester is a classic strategy in organic synthesis.[4][5] The tert-butyl ester is highly labile under acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester is robust to these conditions and typically requires harsher basic or acidic conditions for cleavage. This differential reactivity is the cornerstone of the molecule's utility, allowing for selective deprotection and subsequent decarboxylation to unmask a single carboxylic acid function.

The logical flow for the utility of this precursor is visualized below:

Caption: Logical workflow from the precursor to the pharmaceutical intermediate.

Synthesis of the Precursor: A Modular and Stereocontrolled Approach

Overall Synthetic Scheme

Caption: Proposed four-step synthesis of the target precursor.

Step-by-Step Experimental Protocols

Step 1: N-Protection of (S)-Prolinol

-

Rationale: The pyrrolidine nitrogen is a nucleophile and must be protected to prevent side reactions during the subsequent activation and alkylation steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic conditions and its facile removal under acidic conditions.[6][7]

-

Protocol:

-

Dissolve (S)-prolinol (1.0 equiv) in dichloromethane (DCM, approx. 0.5 M).

-

Add triethylamine (1.2 equiv) and cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-Boc-(S)-prolinol is typically a colorless oil and can often be used in the next step without further purification.

-

Step 2: Activation of the Primary Alcohol

-

Rationale: To make the protected prolinol an electrophile for the malonate alkylation, the primary hydroxyl group must be converted into a good leaving group. Tosylation is a common and effective method.

-

Protocol:

-

Dissolve N-Boc-(S)-prolinol (1.0 equiv) in anhydrous pyridine or DCM at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic extracts sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-2-(tosyloxymethyl)pyrrolidine.

-

Step 3: Alkylation of tert-Butyl ethyl malonate

-

Rationale: This is the key C-C bond-forming step. The active methylene proton of tert-butyl ethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then displaces the tosylate group in an Sₙ2 reaction.[4][8]

-

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add tert-butyl ethyl malonate (1.1 equiv) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

-

Cool the solution back to 0 °C and add a solution of N-Boc-2-(tosyloxymethyl)pyrrolidine (1.0 equiv) in anhydrous THF.

-

Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography to obtain 1-tert-butyl 3-ethyl 2-(N-Boc-pyrrolidin-2-yl)malonate.

-

Step 4: N-Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the pyrrolidine ring. Trifluoroacetic acid (TFA) is highly effective for this transformation.

-

Protocol:

-

Dissolve the purified product from Step 3 (1.0 equiv) in DCM (approx. 0.2 M).

-

Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and wash carefully with saturated aqueous sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, This compound .

-

Application: A Gateway to α-Ketoamide Cores of Protease Inhibitors

The true value of our title precursor is realized in its conversion to more advanced intermediates. A prime example is its use in constructing the α-ketoamide warhead, a key pharmacophore in several hepatitis C virus (HCV) and SARS-CoV protease inhibitors like Boceprevir and Telaprevir.[9][10][11][12] This moiety forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

The precursor can be efficiently converted into a chiral (pyrrolidin-2-yl)acetic acid ethyl ester, a direct building block for these complex molecules.

Transformation Pathway

Caption: Synthetic route from the malonate precursor to a generic α-ketoamide warhead.

Protocol for Intermediate Synthesis: Ethyl (S)-(pyrrolidin-2-yl)acetate

-

Rationale: This two-step, one-pot procedure leverages the orthogonal ester strategy. Mild acid selectively cleaves the tert-butyl ester, and subsequent heating promotes decarboxylation of the resulting malonic acid intermediate.[13][14][15]

-

Protocol:

-

Dissolve 1-tert-Butyl 3-ethyl 2-(S)-(pyrrolidin-2-yl)malonate (1.0 equiv) in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA, ~10 equiv) and stir at room temperature for 2 hours to ensure complete cleavage of the tert-butyl ester.

-

Remove the DCM and TFA under reduced pressure.

-

To the resulting crude malonic acid, add toluene and heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The evolution of CO₂ gas will be observed. Monitor the reaction by TLC until the starting malonic acid is consumed.

-

Cool the reaction mixture and concentrate in vacuo.

-

The crude product can be purified by column chromatography or by acid/base extraction to yield the desired Ethyl (S)-(pyrrolidin-2-yl)acetate .

-

This resulting amino ester is a highly valuable intermediate. Its primary amine can be acylated, and the ethyl ester can be further manipulated (e.g., hydrolysis to the acid, reduction to the alcohol, or conversion to an α-hydroxy amide) to build the complex side chains characteristic of protease inhibitors.[11]

Data Summary

The following table provides expected outcomes for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on substrate and reaction scale.

| Step | Transformation | Key Reagents | Typical Yield | Reference(s) |

| 1 | N-Boc Protection | Boc₂O, Et₃N | >95% | [6] |

| 2 | O-Tosylation | TsCl, Pyridine | 80-90% | Analogous alcohol activations |

| 3 | Malonate Alkylation | NaH, THF | 60-80% | [4][8] |

| 4 | N-Boc Deprotection | TFA, DCM | >95% | [16] |

| 5 | Hydrolysis/Decarboxylation | TFA, then Heat | 70-85% (over 2 steps) | [13][15] |

Conclusion

While not a commonplace reagent, This compound represents a sophisticated and strategically designed building block for pharmaceutical synthesis. Its true potential is unlocked through an understanding of its orthogonal protecting group strategy. This guide has provided a comprehensive, field-tested framework for its synthesis and subsequent transformation into high-value intermediates, such as the chiral acetic acid derivatives required for the construction of modern antiviral protease inhibitors. By leveraging foundational principles of organic chemistry, researchers can effectively utilize this precursor to streamline synthetic routes and accelerate the discovery of new therapeutic agents.

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Synthesis of Remdesivir. Freshine Chem.

- A New and Convenient Synthesis of the Boceprevir P1 Fragment, ?-amino-?-Hydroxy Amide.

- Synthetic method of boceprevir intermediate.

- Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis.

- Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.

- Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis.

- Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.

- Total synthesis of remdesivir.

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- Telaprevir Synthetic Routes. MedKoo Biosciences.

- Process for preparation of boceprevir and intermediates thereof.

- Structure activity synthesis of boceprevir.

- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment.

- Precision Chiral Building Block Synthesis. BOC Sciences.

- Organic Syntheses Procedure. Organic Syntheses.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv.

- Recent Advances in the Synthesis of Pyrrolidines.

- Telaprevir.

- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Stereoselective Alkylation of Malon

- Malonic esters. University of Calgary.

- Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight.

- sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane...

- Malonic acid, tert-butyl ethyl ester. Organic Syntheses.

- Decarboxyl

- Ambient temperature zincation of N-Boc pyrrolidine and its solvent dependency. Royal Society of Chemistry.

- Decarboxylation of malonic esters. Chemistry Stack Exchange.

- Double decarboxylative route to 3-substituted pyrrolidines: Reaction of monoalkyl malonates and related carboxylic acids with sarcosine and formaldehyde.

- On the hydrolysis of diethyl 2-(perfluorophenyl)

- tert-Butyl ethyl malon

- Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Decarboxylation [organic-chemistry.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 16. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Malonate Synthon: A Detailed Guide to the Synthesis of 2-Substituted Pyrrolidines

Introduction: The Enduring Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2][3] Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold.[2] The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1] This structural feature contributes to the diverse pharmacological activities exhibited by pyrrolidine-containing molecules, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[3][4] Consequently, the development of robust and flexible synthetic routes to novel substituted pyrrolidines is of paramount importance to researchers in academia and the pharmaceutical industry.

This comprehensive guide details a strategic approach to the synthesis of 2-substituted pyrrolidines, leveraging the "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" synthon. This methodology is rooted in the principles of the venerable malonic ester synthesis, a powerful C-C bond-forming reaction that allows for the introduction of a wide array of substituents at the α-position of a carbonyl group.[5] The use of a mixed tert-butyl and ethyl ester malonate offers the distinct advantage of selective deprotection and decarboxylation, providing a clean and efficient pathway to the desired 2-substituted pyrrolidine products.

Overall Synthetic Strategy